molecular formula C23H23ClN4O4S B2485265 1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid CAS No. 731801-15-3

1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid

Cat. No.: B2485265
CAS No.: 731801-15-3
M. Wt: 486.97
InChI Key: JKVJIXYIUMZFIZ-UHFFFAOYSA-N
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Description

1-(2-{[4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C23H23ClN4O4S and its molecular weight is 486.97. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions involving piperidine and nitro-aromatic compounds have been studied, demonstrating the substitution of the nitro group with piperidine in benzene, resulting in dinitro- or nitro-piperidinobenzene products. These reactions exhibit second-order kinetics, suggesting an addition-elimination mechanism. This research contributes to understanding the reactivity of aromatic compounds, which may relate to the synthesis of complex molecules like the one (Pietra & Vitali, 1972).

Biological Activities of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The literature review highlights the potential of 1,2,4-triazoles as biologically active substances, indicating the importance of chemical modeling for discovering new therapeutic agents. This suggests that compounds containing 1,2,4-triazole units, similar to the compound , could have significant pharmacological applications (Ohloblina, 2022).

Synthesis and Applications of Related Compounds

The synthesis and pharmacological applications of compounds structurally related to the specified chemical, such as omeprazole and its pharmaceutical impurities, have been reviewed. This includes novel methods for synthesizing proton pump inhibitors and evaluating their impurities, highlighting the compound's relevance in developing drugs for treating conditions like gastric acid-related diseases (Saini et al., 2019).

Properties

IUPAC Name

1-[2-[[4-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c1-32-19-8-7-17(13-18(19)24)28-21(15-5-3-2-4-6-15)25-26-23(28)33-14-20(29)27-11-9-16(10-12-27)22(30)31/h2-8,13,16H,9-12,14H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVJIXYIUMZFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC(CC3)C(=O)O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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